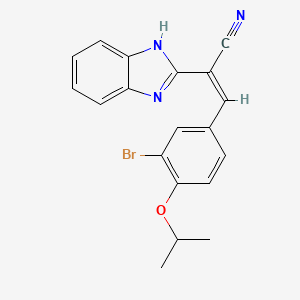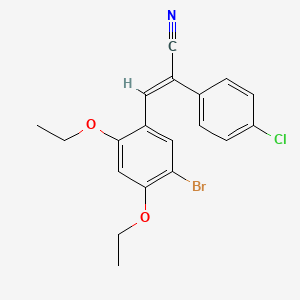![molecular formula C13H14FN5O B5365067 2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)
2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile, also known as FPHIM, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research. FPHIM is a hydrazone derivative that has been synthesized through a simple and efficient method.
作用機序
The mechanism of action of 2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile is not fully understood, but it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition. It has also been reported to inhibit the activity of viral proteins, preventing viral replication. Moreover, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. This compound has also been found to inhibit the replication of various viruses, including HIV and herpes simplex virus. Moreover, this compound has been reported to induce apoptosis in cancer cells, leading to their death. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile has several advantages for lab experiments. It is easy to synthesize, yields a high purity product, and exhibits various biological activities, making it a potential candidate for drug development and other scientific research applications. However, this compound has some limitations for lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. Moreover, its toxicity and side effects are not well documented, making it difficult to assess its safety for human use.
将来の方向性
There are several future directions for 2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile research. First, further studies are needed to elucidate the mechanism of action of this compound. Second, more studies are needed to assess the toxicity and safety of this compound for human use. Third, this compound can be further modified to improve its biological activities and reduce its toxicity. Fourth, this compound can be tested for its potential applications in various fields of research, including drug development, agriculture, and environmental science. Finally, this compound can be used as a lead compound for the development of new drugs with improved biological activities and reduced toxicity.
合成法
2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile has been synthesized through a one-pot reaction between 2-fluorobenzaldehyde, hydrazine hydrate, morpholine, and malononitrile in ethanol under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield this compound. The synthesis method is simple, efficient, and yields a high purity product.
科学的研究の応用
2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile has been found to exhibit various biological activities, making it a potential candidate for drug development and other scientific research applications. This compound has been shown to possess antibacterial, antifungal, and antiviral properties. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Moreover, this compound has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
(1Z)-N-(2-fluoroanilino)-2-imino-2-morpholin-4-ylethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c14-10-3-1-2-4-11(10)17-18-12(9-15)13(16)19-5-7-20-8-6-19/h1-4,16-17H,5-8H2/b16-13?,18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGDOINZUDZQTR-VLAVLTJUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=CC=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N\NC2=CC=CC=C2F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-fluoro-2-methylphenyl)-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5365004.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5365019.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)

![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5365045.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)
![1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)

amino]cyclopentanone oxime](/img/structure/B5365093.png)